molecular formula C19H18N2O3 B2527046 2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate CAS No. 1291841-78-5

2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate

Cat. No.: B2527046
CAS No.: 1291841-78-5
M. Wt: 322.364
InChI Key: RZSLVSSJRVGPNP-UHFFFAOYSA-N
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Description

2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate, also known as EBOB, is a chemical compound that belongs to the family of benzamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. EBOB is a potent and selective inhibitor of the dopamine transporter (DAT), a protein that is responsible for the reuptake of dopamine from the synaptic cleft.

Scientific Research Applications

Synthesis and Chemical Modification

2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate is a compound that can be synthesized and modified for various applications in chemical research. Its structure allows for the creation of polymers and co-crystals with unique properties. For example, polymers derived from similar compounds have been prepared through multi-step synthesis, demonstrating the potential for creating materials with specific functionalities (Sumida & Vogl, 1981). Additionally, co-crystals involving amino and hydroxyl benzoic acids have been characterized, showcasing the compound's utility in forming novel structural entities with potential applications in pharmaceuticals and materials science (Yu-heng Ma et al., 2015).

Environmental Impact and Treatment Technologies

Research has focused on the environmental behavior of UV filters, including compounds related to ethyl-4-aminobenzoate, highlighting the importance of understanding the fate of chemical compounds in natural waters and their potential impacts. Studies have explored the transformation products and photocatalytic profiles of such compounds, providing insights into their degradation mechanisms and the efficacy of treatment methods in reducing environmental contamination (A. J. Li et al., 2017).

Pharmaceutical Research and Development

In pharmaceutical research, derivatives of this compound and related compounds have been investigated for their therapeutic potential. The synthesis of novel aromatic polyimides using similar diamines illustrates the compound's relevance in developing materials with specific physical and chemical properties, which could be beneficial in drug delivery systems and medical devices (M. Butt et al., 2005).

Catalysis and Chemical Reactions

The compound and its analogs have been used as intermediates in catalytic processes and chemical reactions to synthesize heterocyclic compounds and other organic molecules. For example, rhodium-catalyzed oxidative coupling has been employed to produce isocoumarin derivatives, indicating the versatility of these compounds in facilitating chemical transformations (M. Shimizu et al., 2009).

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-14-3-5-16(6-4-14)12-21-18(22)13-24-19(23)17-9-7-15(11-20)8-10-17/h3-10H,2,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSLVSSJRVGPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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